molecular formula C9H8BrNO2 B14828862 6-Bromo-5-cyclopropoxynicotinaldehyde

6-Bromo-5-cyclopropoxynicotinaldehyde

Katalognummer: B14828862
Molekulargewicht: 242.07 g/mol
InChI-Schlüssel: DPMHCZWHJNXNQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-5-cyclopropoxynicotinaldehyde is an organic compound with the molecular formula C9H8BrNO2 It is a derivative of nicotinaldehyde, featuring a bromine atom at the 6th position and a cyclopropoxy group at the 5th position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-cyclopropoxynicotinaldehyde typically involves the bromination of 5-cyclopropoxynicotinaldehyde. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can yield the corresponding alcohol or amine derivatives.

    Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products:

    Oxidation: Formation of 6-bromo-5-cyclopropoxynicotinic acid.

    Reduction: Formation of 6-bromo-5-cyclopropoxynicotinalcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-Bromo-5-cyclopropoxynicotinaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6-Bromo-5-cyclopropoxynicotinaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine and cyclopropoxy groups contribute to its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

    6-Bromo-5-methoxynicotinaldehyde: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    5-Cyclopropoxynicotinaldehyde: Lacks the bromine atom at the 6th position.

    6-Bromo-5-ethoxynicotinaldehyde: Features an ethoxy group instead of a cyclopropoxy group.

Uniqueness: 6-Bromo-5-cyclopropoxynicotinaldehyde is unique due to the presence of both the bromine atom and the cyclopropoxy group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C9H8BrNO2

Molekulargewicht

242.07 g/mol

IUPAC-Name

6-bromo-5-cyclopropyloxypyridine-3-carbaldehyde

InChI

InChI=1S/C9H8BrNO2/c10-9-8(13-7-1-2-7)3-6(5-12)4-11-9/h3-5,7H,1-2H2

InChI-Schlüssel

DPMHCZWHJNXNQA-UHFFFAOYSA-N

Kanonische SMILES

C1CC1OC2=C(N=CC(=C2)C=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.